molecular formula C7H14ClNO2 B14041255 (S)-2-(Pyrrolidin-1-YL)propanoic acid hcl

(S)-2-(Pyrrolidin-1-YL)propanoic acid hcl

Katalognummer: B14041255
Molekulargewicht: 179.64 g/mol
InChI-Schlüssel: NIODDMURQJWDSI-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride often employs microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and yield . This method allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic iodination is typically carried out using iodine and a suitable oxidizing agent.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the propanoic acid moiety. This configuration imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H14ClNO2

Molekulargewicht

179.64 g/mol

IUPAC-Name

(2S)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI-Schlüssel

NIODDMURQJWDSI-RGMNGODLSA-N

Isomerische SMILES

C[C@@H](C(=O)O)N1CCCC1.Cl

Kanonische SMILES

CC(C(=O)O)N1CCCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.